Synthetic Efficiency for 6-Hydroxymelatonin Production
The Karam et al. (2003) four-step synthesis of 6-hydroxymelatonin starting from melatonin achieves an overall yield of 48% when using N-carboxylate-protected intermediates (such as N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester, CAS 519186-55-1) for regioselective Friedel-Crafts acylation followed by Baeyer-Villiger oxidation [1]. N-Carboxylate-6-hydroxy Melatonin Ethyl Ester (CAS 1391052-08-6) serves as a structurally analogous protected intermediate with a free 6-hydroxy group, enabling direct sulfation to 6-sulfatoxymelatonin without the deprotection step required for 6-acetyloxy precursors [1]. In contrast, alternative synthetic routes to 6-hydroxymelatonin that bypass N-carboxylate protection report yields below 30% due to competing N-acetylation side reactions and poor regioselectivity at the 6-position [1].
| Evidence Dimension | Overall synthetic yield for 6-hydroxymelatonin production |
|---|---|
| Target Compound Data | 48% overall yield (four-step synthesis using N-carboxylate-protected intermediates including 6-acetyloxy analog of target compound) [1] |
| Comparator Or Baseline | Alternative synthesis without N-carboxylate protection: ≤30% overall yield [1] |
| Quantified Difference | ≥18 percentage point yield improvement (≥60% relative increase) when N-carboxylate protection strategy is employed |
| Conditions | Four-step synthesis starting from melatonin; includes regioselective Friedel-Crafts acylation and Baeyer-Villiger oxidation; laboratory scale |
Why This Matters
Procurement of N-Carboxylate-6-hydroxy Melatonin Ethyl Ester enables access to the validated 48%-yield synthetic route for 6-hydroxymelatonin, the major human melatonin metabolite, avoiding yield losses associated with unprotected intermediates and reducing overall material costs for metabolite production.
- [1] Karam O, Zunino F, Chagnaut V, Jouannetaud MP, Jacquesy JC. An efficient synthesis of 6-hydroxymelatonin, a human metabolite of melatonin. Tetrahedron Lett. 2003;44(7):1511-1513. View Source
